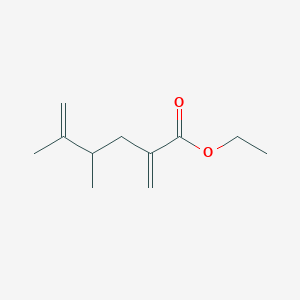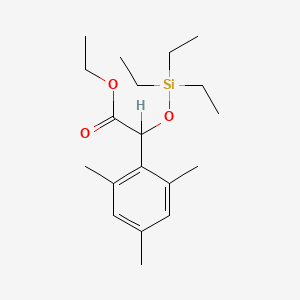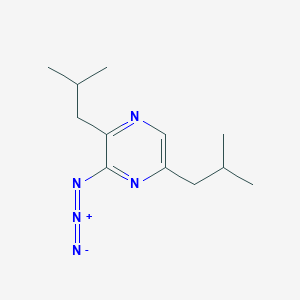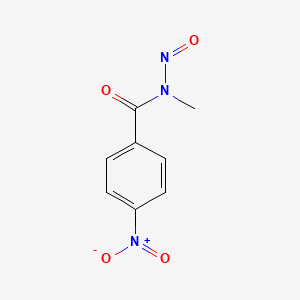
Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexene ring with a carboxylate ester and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of intramolecular N-alkylation in the presence of a base . The reaction conditions often involve the use of solvents such as ethylene oxide or tetrahydrofuran, and bases like potassium carbonate or cesium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Ethyl (1S,6R)-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylate : Shares a similar bicyclic structure but differs in the position and type of functional groups.
- Ethyl (1S,6R)-6-[(3S)-3-heptanyl]-2-methyl-4-oxo-2-cyclohexene-1-carboxylate : Similar cyclohexene core but with different substituents.
Uniqueness: Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
84254-69-3 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4,6-7,9H,3,5H2,1-2H3/t7-,9+/m1/s1 |
Clave InChI |
CFQIYLYEYJYZEO-APPZFPTMSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H](CC=CC1=O)C |
SMILES canónico |
CCOC(=O)C1C(CC=CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)


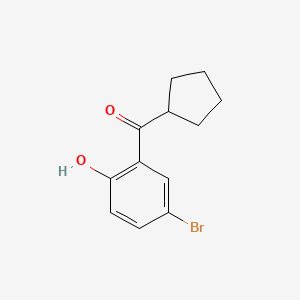
![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
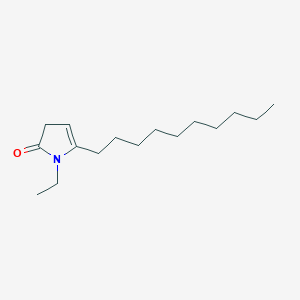
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)

